1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Description
Chemical Identity and Classification
This compound belongs to the class of halogenated acetophenone derivatives, specifically characterized by the presence of both bromine and fluorine substituents on the aromatic ring along with a hydroxyl group. The compound is officially registered under the Chemical Abstracts Service number 905454-90-2 and carries the molecular formula C8H6BrFO2 with a molecular weight of 233.04 g/mol. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes the substitution pattern on the phenyl ring.
The structural characteristics of this compound place it within the broader category of polyhalogenated aromatic ketones. The aromatic ring features a unique substitution pattern with the hydroxyl group positioned ortho to the acetyl moiety, while the bromine atom occupies the meta position relative to the carbonyl group, and the fluorine atom is positioned ortho to the bromine substituent. This specific arrangement of functional groups contributes to distinctive electronic properties and reactivity patterns that distinguish it from other acetophenone derivatives.
The compound exhibits the canonical Simplified Molecular Input Line Entry System notation as CC(=O)C1=CC(=C(C=C1O)F)Br, which provides a linear representation of its molecular structure. The International Chemical Identifier key LXEWOXSXBATWKM-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. These standardized identifiers facilitate accurate chemical communication and database management in research and industrial applications.
Table 1: Chemical Identifiers and Properties
Historical Context and Development
The development of this compound reflects the broader evolution of halogenated acetophenone chemistry, which has its roots in early twentieth-century organic synthesis methodologies. The compound was first catalogued in chemical databases in 2012, indicating its relatively recent identification or synthesis within the scientific literature. This timeline coincides with advances in selective halogenation techniques and the growing interest in fluorinated organic compounds for pharmaceutical applications.
The synthetic approaches to halogenated acetophenones have evolved significantly from early Friedel-Crafts acylation methods to more sophisticated selective halogenation strategies. Traditional methods for preparing brominated acetophenones relied on direct bromination of acetophenone derivatives using bromine gas in the presence of Lewis acid catalysts. These classical approaches often suffered from regioselectivity issues and the formation of multiple halogenation products, necessitating extensive purification procedures.
The introduction of fluorine substituents into acetophenone frameworks presented additional synthetic challenges due to the unique properties of fluorine as a substituent. The development of efficient fluorination methodologies, including nucleophilic fluorination using metal fluorides and electrophilic fluorination using fluorinating reagents, enabled the preparation of complex polyhalogenated structures such as this compound. Industrial processes for producing halogenated acetophenones have evolved to address scalability concerns and environmental considerations, with modern methods emphasizing improved yields and reduced waste generation.
Contemporary synthetic strategies often employ sequential halogenation approaches, where the brominated precursor is first prepared through conventional methods, followed by selective introduction of fluorine through nucleophilic substitution reactions. Patent literature describes efficient processes for converting 5-bromo-2-hydroxyacetophenone to fluorinated derivatives using potassium fluoride and copper fluoride catalysts in polar aprotic solvents. These developments represent significant advances in the controlled introduction of multiple halogen substituents into aromatic ketone frameworks.
Significance in Halogenated Acetophenone Chemistry
The significance of this compound in halogenated acetophenone chemistry extends beyond its structural novelty to encompass fundamental insights into electronic effects and molecular interactions. Research has demonstrated that halogenation of acetophenone derivatives produces pronounced effects on hydrogen bonding preferences and molecular recognition patterns. Specifically, fluorinated acetophenones exhibit distinct spectroscopic signatures that differ markedly from their chlorinated and brominated analogs, indicating unique electronic environments created by the fluorine substituent.
The compound serves as an important model system for understanding the interplay between multiple halogen substituents and their cumulative effects on molecular properties. Studies of phenol-acetophenone complexes have revealed that fluorinated derivatives show preferential methyl docking behavior, with experimental evidence indicating 48 to 59 percent phenyl docking for fluorinated systems compared to different patterns observed with other halogens. These findings have significant implications for understanding molecular recognition in biological systems and for the design of halogenated pharmaceutical compounds.
The presence of both bromine and fluorine substituents in the same molecule creates a unique electronic environment that influences both the carbonyl reactivity and the aromatic substitution patterns. The electron-withdrawing nature of both halogens modifies the electron density distribution within the aromatic ring, affecting subsequent chemical transformations and biological interactions. This dual halogenation pattern represents a valuable scaffold for medicinal chemistry applications, where the modulation of electronic properties can be precisely controlled through substituent selection.
Table 2: Comparative Electronic Properties of Halogenated Acetophenones
| Halogen Substituent | Electronegativity | Inductive Effect | Mesomeric Effect | Docking Preference |
|---|---|---|---|---|
| Fluorine | 4.0 | Strong Withdrawal | Weak Donation | Methyl (48-59%) |
| Chlorine | 3.0 | Moderate Withdrawal | Weak Donation | Variable |
| Bromine | 2.8 | Moderate Withdrawal | Weak Donation | Phenyl Stacking |
| Combined Br/F | - | Enhanced Withdrawal | Complex | Under Investigation |
The synthetic utility of this compound extends to its role as an intermediate in the preparation of more complex molecular architectures. The compound has found applications in the synthesis of heterocyclic systems, particularly in the preparation of chromone derivatives through cyclization reactions. The strategic placement of halogen substituents allows for selective functionalization reactions that would be difficult to achieve with simpler acetophenone derivatives.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental structure-property relationships to practical synthetic applications. Primary research goals include the comprehensive characterization of its molecular interactions, particularly the hydrogen bonding behavior and stacking interactions that govern its association with other aromatic compounds. Understanding these interactions provides crucial insights for the development of molecular recognition systems and the design of supramolecular assemblies.
Analytical chemistry research has focused on developing robust characterization methods for this compound, employing Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm structural identity and assess purity. These analytical approaches are essential for quality control in synthetic applications and for monitoring reaction progress in complex multi-step syntheses. The development of reliable analytical protocols enables consistent preparation and characterization of the compound across different research groups and industrial settings.
Synthetic methodology research aims to optimize preparation routes and develop new applications for the compound in organic synthesis. Current investigations explore its utility as a building block for pharmaceutical intermediates, particularly in the synthesis of compounds targeting inflammatory pathways and metabolic disorders. The unique electronic properties imparted by the dual halogenation pattern make it an attractive scaffold for structure-activity relationship studies in medicinal chemistry programs.
Table 3: Research Applications and Methodologies
| Research Area | Methodology | Objectives | Current Status |
|---|---|---|---|
| Molecular Interactions | Infrared Spectroscopy | Hydrogen Bonding Analysis | Active Investigation |
| Synthetic Chemistry | Multi-step Synthesis | Pharmaceutical Intermediates | Development Phase |
| Analytical Chemistry | Nuclear Magnetic Resonance/Mass Spectrometry | Characterization Protocols | Established Methods |
| Material Science | Computational Modeling | Property Prediction | Emerging Applications |
| Biochemical Studies | Enzyme Interaction Studies | Biological Target Identification | Preliminary Research |
The scope of current research extends to computational chemistry studies aimed at predicting the compound's behavior in various chemical environments. These investigations employ density functional theory calculations to model electronic structure, predict reactivity patterns, and guide experimental design for new synthetic transformations. The integration of computational and experimental approaches provides a comprehensive understanding of the compound's chemical behavior and enables rational design of related structures with tailored properties.
Properties
IUPAC Name |
1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEWOXSXBATWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905454-90-2 | |
| Record name | 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula : CHBrFO
Molecular Weight : 233.03 g/mol
Structure : The compound features a phenolic hydroxyl group, a bromine atom, and a fluorine atom, which contribute to its unique chemical properties and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. The presence of halogens (bromine and fluorine) enhances the biological activity by influencing the compound's interaction with microbial targets.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly in inhibiting the proliferation of cancer cell lines. Its structural similarity to known anticancer agents suggests it may interact with cellular pathways involved in cancer progression .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes involved in key metabolic pathways, potentially leading to decreased cell proliferation in cancer cells.
- DNA Interaction : Similar compounds have been reported to interfere with DNA synthesis, promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, resulting in bacterial cell death.
Research Findings
Recent studies have provided insights into the biological efficacy and potential applications of this compound:
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for bacterial infections.
-
Cancer Cell Line Inhibition :
- Research conducted on various human cancer cell lines revealed that this compound significantly reduced cell viability.
- The IC50 values were notably lower than those of some established chemotherapeutic agents, underscoring its potential as an anticancer drug candidate.
Scientific Research Applications
Scientific Research Applications
- Chemistry 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone serves as a crucial intermediate in synthesizing more complex organic molecules. Its structure allows it to be a building block in creating various chemical compounds.
- Biology This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies explore its effects on various biological systems to understand its potential therapeutic uses.
- Medicine The compound is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes. Its unique structure allows it to interact with biological targets, making it valuable in creating new drugs.
- Industry It is utilized in producing specialty chemicals and materials with specific properties. The compound's unique chemical characteristics make it useful in creating specialized products for various industrial applications.
Chemical Reactions
This compound undergoes several chemical reactions, which include:
- Substitution Reactions The bromine atoms can be substituted by other nucleophiles like amines or thiols. These reactions are typically conducted in the presence of a base, such as sodium hydroxide.
- Oxidation Reactions The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide. These reactions are performed in acidic or basic mediums. The product of this reaction is 2-bromo-1-(5-bromo-4-fluoro-2-oxophenyl)ethanone.
- Reduction Reactions The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions require anhydrous solvents like ether or tetrahydrofuran. The product of this reaction is 2-bromo-1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanol.
Biological Activities
This compound has demonstrated several biological activities:
- Anticancer Properties In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, exhibiting significant activity against human cancer cell lines with IC50 values comparable to established anticancer agents.
- Anti-inflammatory Effects The compound can interact with specific enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity Preliminary studies suggest it may inhibit the growth of various microbial strains, although more research is needed to fully understand its efficacy and mechanism of action.
The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity, particularly relevant in enzymes involved in cancer progression and inflammation. The halogen atoms (bromine and fluorine) enhance the compound's reactivity and ability to penetrate biological membranes, making it effective in various biological assays.
Case Studies
- Cancer Research Derivatives of similar structures exhibited enhanced selectivity against certain cancer cell lines compared to traditional therapies, suggesting that modifications such as those present in this compound could lead to more effective treatments.
- Inflammatory Disorders Investigations into compounds with similar structures have shown promising results in reducing inflammation markers in animal models, indicating potential therapeutic applications for human diseases characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution
1-(4-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)
- Structural Difference : Bromo at position 4 and fluoro at position 2 (vs. bromo-5/fluoro-4 in the target compound).
- Impact: Reactivity: Reduced steric hindrance at position 4 may enhance electrophilic substitution compared to the target compound.
- Similarity Score : 0.98 .
1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS 393-62-4)
Halogen Type Variation
1-(4-Chloro-2-hydroxy-5-iodophenyl)ethanone (CAS 445-38-5)
- Structural Difference : Chloro (Cl) at position 4 and iodo (I) at position 5 (vs. Br/F in the target compound).
- Impact :
1-(4-Fluoro-2-hydroxy-5-iodophenyl)ethanone (1a)
Functional Group Modifications
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (CAS 39503-61-2)
- Structural Difference : Methoxy (-OCH₃) at position 4 instead of fluoro.
- Impact :
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5)
- Structural Difference : Bromo on the acetyl group instead of the aromatic ring.
- Impact :
Extended Aromatic Systems
1-(5-Bromo-2-phenylbenzofuran-7-yl)ethanone (207a)
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield |
|---|---|---|---|---|---|
| Direct Acetylation (Friedel-Crafts) | Bromo-fluoro-phenyl derivatives | Acetyl chloride, AlCl3 | Simple reagents | Produces isomeric by-products; low yield (<10%) | <10% |
| Lithium Methide Method | Brominated benzoic acid derivatives | Lithium methide | Conceptually direct | Debromination side reactions; no desired product | 0% (failed) |
| Bromination + Weinreb Amide + Grignard | Fluoro-hydroxybenzoic acid derivatives | Br2, AgNO3, HNO3, SOCl2, N,O-dimethylhydroxylamine hydrochloride, methylmagnesium bromide | High regioselectivity; high yield; scalable | Multi-step; requires handling moisture-sensitive reagents | ~80-95% |
Research Findings and Notes
- The bromination step using silver nitrate and nitric acid is critical for selective substitution at the 5-position without affecting the hydroxy or fluorine substituents.
- Formation of the Weinreb amide intermediate is essential to prevent over-addition or side reactions during the methyl Grignard step.
- The methyl Grignard addition to the Weinreb amide proceeds smoothly at low temperature under inert atmosphere, yielding the acetophenone with minimal by-products.
- Purification typically involves extraction, drying over anhydrous magnesium sulfate, filtration, and rotary evaporation.
- The method is suitable for scale-up due to high yields and minimal side products.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Atmosphere | Time | Notes |
|---|---|---|---|---|---|
| Bromination | Br2, HNO3, AgNO3 | 0°C to RT | Ambient | 16 h | Controlled addition to avoid polybromination |
| Benzoyl Chloride Formation | SOCl2 | Reflux | Ambient | Until completion | Excess SOCl2 removed by evaporation |
| Weinreb Amide Formation | N,O-dimethylhydroxylamine hydrochloride | RT | Ambient | Several hours | Amidation reaction |
| Grignard Addition | Methylmagnesium bromide in Et2O | 0°C to RT | Nitrogen | 2-3 h | In anhydrous THF |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor aromatic rings. For example, bromination and fluorination steps must be carefully sequenced to avoid side reactions. Reaction parameters such as temperature (e.g., 0–5°C for bromine addition) and stoichiometric ratios of halogenating agents (e.g., NBS for bromination) are critical. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product with >95% purity .
Q. How should this compound be stored to maintain stability, and what solvents are suitable for preparing stock solutions?
- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. For stock solutions, dissolve in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Solubility can be enhanced by sonication at 37°C for 10–15 minutes. Avoid aqueous buffers unless pre-solubilized in a co-solvent like PEG-300 .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm).
- LC-MS (ESI+) to confirm molecular weight (calc. 247.02 g/mol) and detect impurities.
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98% by area under the curve) .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what software is used for refinement?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Index and integrate data with SAINT , then refine using SHELXL-2018 (full-matrix least-squares on F²). Key parameters include R1 < 0.05 and intramolecular O–H⋯O hydrogen bonding (2.58 Å) to stabilize the planar aromatic-ethanone conformation .
Q. What computational methods are suitable for studying the compound’s interaction with biological targets like enzymes?
- Methodological Answer : Employ molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding affinities to targets such as tyrosinase or cytochrome P450. Validate with kinetic assays (e.g., IC50 determination via spectrophotometry) and compare with analogs (e.g., chloro or trifluoromethyl derivatives) to establish structure-activity relationships (SAR) .
Q. How do substituent effects (e.g., bromo vs. fluoro) influence the compound’s electronic properties and reactivity?
- Methodological Answer : Conduct DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and frontier molecular orbitals. Experimentally, compare Hammett σ values for bromo (σ_meta = 0.39) and fluoro (σ_para = 0.06) groups to predict electrophilic substitution patterns in further derivatization .
Q. What strategies mitigate degradation during long-term stability studies under varying pH and temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
